molecular formula C19H19N3O5S B11150360 3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-N-(1,3-thiazol-2-yl)propanamide

3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B11150360
M. Wt: 401.4 g/mol
InChI Key: NIHVGGLBYDRATB-UHFFFAOYSA-N
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Description

3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound that features a coumarin derivative linked to a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-N-(1,3-thiazol-2-yl)propanamide typically involves multiple steps. One common route starts with the preparation of the coumarin derivative, 3,4-dimethyl-2-oxo-2H-chromen-7-yl acetate, which is then reacted with thiazole derivatives under specific conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different coumarin derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-N-(1,3-thiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The coumarin moiety is known to inhibit enzymes such as bacterial DNA gyrase, while the thiazole ring can interact with various biological receptors. These interactions lead to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

The compound 3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-N-(1,3-thiazol-2-yl)propanamide is a hybrid molecule that combines elements of coumarin and thiazole. This unique structure suggests potential for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be broken down as follows:

  • Coumarin moiety : The 3,4-dimethyl-2-oxo-2H-chromen-7-yl group contributes to the pharmacological profile.
  • Thiazole ring : Known for its role in enhancing biological activity.

Anticancer Activity

Research indicates that compounds containing thiazole and coumarin exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The presence of the thiazole ring is essential for cytotoxic activity. Studies have shown that modifications in the thiazole and phenyl rings can enhance activity against various cancer cell lines .
  • Efficacy : In vitro studies have demonstrated that derivatives of similar structures can induce apoptosis in cancer cells through caspase-dependent pathways and modulate Bcl-2 family proteins, leading to cell cycle arrest .
  • Case Study : A study on a related coumarin derivative showed potent activity against human cancer cell lines with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Coumarins have been documented to possess antimicrobial properties:

  • Mechanism : The antimicrobial effect is often attributed to their ability to inhibit bacterial growth by disrupting membrane integrity or interfering with metabolic pathways .
  • Research Findings : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .

Anti-inflammatory Activity

The anti-inflammatory potential of coumarin derivatives is notable:

  • Inhibition of Inflammatory Pathways : Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their therapeutic effects in inflammatory diseases .

Data Summary Table

Biological ActivityMechanismReference
AnticancerInduces apoptosis via caspase pathways
AntimicrobialDisrupts membrane integrity
Anti-inflammatoryInhibits pro-inflammatory cytokines

Properties

Molecular Formula

C19H19N3O5S

Molecular Weight

401.4 g/mol

IUPAC Name

3-[[2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C19H19N3O5S/c1-11-12(2)18(25)27-15-9-13(3-4-14(11)15)26-10-17(24)20-6-5-16(23)22-19-21-7-8-28-19/h3-4,7-9H,5-6,10H2,1-2H3,(H,20,24)(H,21,22,23)

InChI Key

NIHVGGLBYDRATB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NCCC(=O)NC3=NC=CS3)C

Origin of Product

United States

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